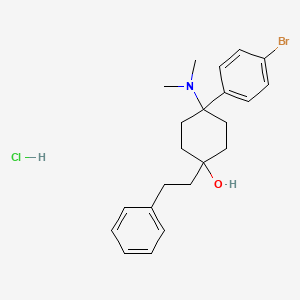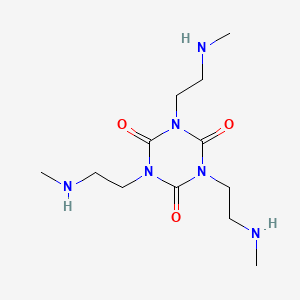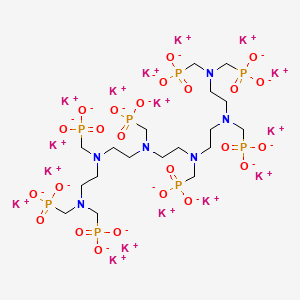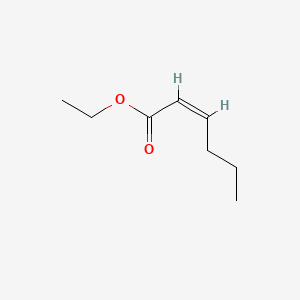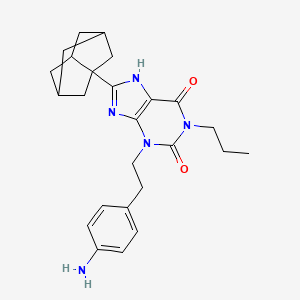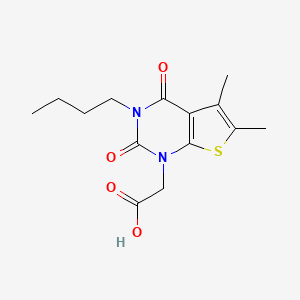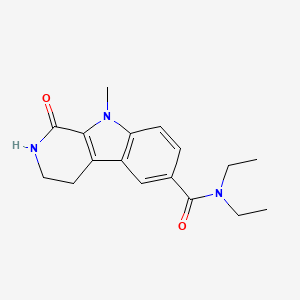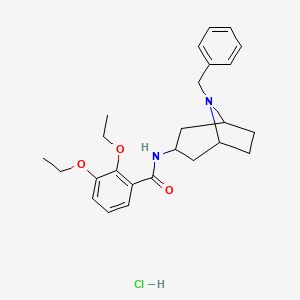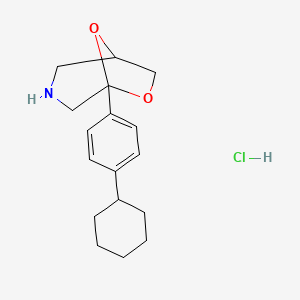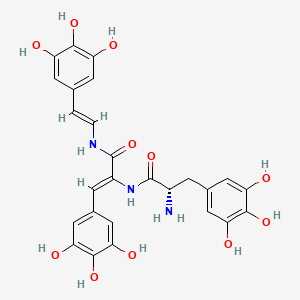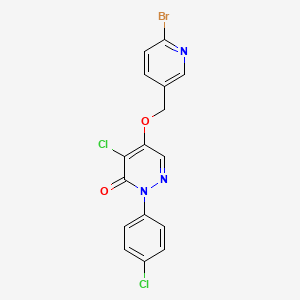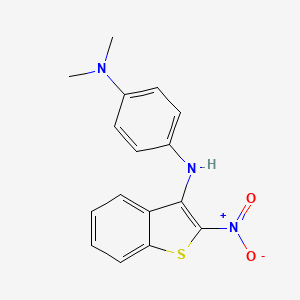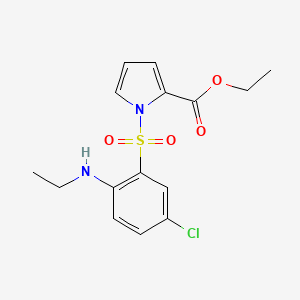
(Z)-4-Octen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-Octen-1-ol: is an organic compound with the molecular formula C8H16O. It is an unsaturated alcohol, characterized by the presence of a double bond between the fourth and fifth carbon atoms in the chain, and a hydroxyl group (-OH) attached to the first carbon. The “Z” notation indicates that the higher priority substituents on the double-bonded carbons are on the same side, giving it a specific geometric configuration.
准备方法
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing (Z)-4-Octen-1-ol involves the hydroboration-oxidation of 4-octyne. The reaction typically uses diborane (B2H6) or a borane complex in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Reduction of (Z)-4-Octenal: Another method involves the reduction of (Z)-4-Octenal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the (Z)-isomer.
化学反应分析
Types of Reactions:
Oxidation: (Z)-4-Octen-1-ol can undergo oxidation reactions to form (Z)-4-Octenal or (Z)-4-Octenoic acid. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to (Z)-4-Octene using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (Z)-4-Octenyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: H2 with a palladium catalyst or NaBH4.
Substitution: SOCl2 or phosphorus tribromide (PBr3).
Major Products:
Oxidation: (Z)-4-Octenal, (Z)-4-Octenoic acid.
Reduction: (Z)-4-Octene.
Substitution: (Z)-4-Octenyl chloride.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (Z)-4-Octen-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Pheromone Research: The compound is studied for its role in insect pheromones, particularly in the communication systems of certain insect species.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties and as a building block in the synthesis of bioactive compounds.
Industry:
Flavor and Fragrance: The compound is used in the flavor and fragrance industry due to its pleasant odor, contributing to the formulation of perfumes and flavoring agents.
作用机制
The mechanism of action of (Z)-4-Octen-1-ol depends on its specific application. In biological systems, it may interact with olfactory receptors or other molecular targets involved in pheromone signaling. The hydroxyl group and the double bond play crucial roles in its reactivity and interactions with other molecules.
相似化合物的比较
(E)-4-Octen-1-ol: The “E” isomer has the higher priority substituents on opposite sides of the double bond, leading to different chemical and physical properties.
1-Octen-3-ol: Another unsaturated alcohol with the double bond and hydroxyl group in different positions, resulting in distinct reactivity and applications.
4-Octanol: A saturated alcohol with no double bond, exhibiting different chemical behavior compared to (Z)-4-Octen-1-ol.
Uniqueness:
Geometric Configuration: The “Z” configuration of this compound imparts unique chemical properties, such as specific reactivity in oxidation and reduction reactions.
Biological Activity: Its role in pheromone signaling distinguishes it from other similar compounds, making it valuable in biological research.
属性
CAS 编号 |
54393-36-1 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC 名称 |
(Z)-oct-4-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h4-5,9H,2-3,6-8H2,1H3/b5-4- |
InChI 键 |
OZQBPZSICOOLGU-PLNGDYQASA-N |
手性 SMILES |
CCC/C=C\CCCO |
规范 SMILES |
CCCC=CCCCO |
密度 |
0.844-0.851 |
物理描述 |
Clear, colourless liquid; Powerful, sweet, earthy odour with a strong herbaceous note |
溶解度 |
Insoluble in water; soluble in non-polar organic solvents Soluble (in ethanol) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


